molecular formula C5H4BrN5 B2718447 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine CAS No. 1556311-09-1

6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine

Cat. No.: B2718447
CAS No.: 1556311-09-1
M. Wt: 214.026
InChI Key: CGAXQOVMGHKWMA-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 1556311-09-1) is a high-purity, brominated triazolopyrimidine derivative supplied for research and development purposes. This compound features a molecular formula of C5H4BrN5 and a molecular weight of 214.02 . The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold is recognized in medicinal chemistry for its structural resemblance to purine bases, allowing it to interact with a variety of enzymatic targets . This bromo-functionalized analog serves as a critical synthetic intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies. The TP core is present in diverse bioactive structures, and researchers are actively investigating its potential in multiple areas. These include developing new antibacterial and antifungal agents, finding novel antiviral and antiparasitic compounds, and creating anticancer therapeutics . The bromine atom at the 6-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space for drug discovery. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-3-1-8-5-9-4(7)10-11(5)2-3/h1-2H,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAXQOVMGHKWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556311-09-1
Record name 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the target compound . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-assisted synthesis suggests potential for industrial application. The method’s efficiency and high yield make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazolo[1,5-A]pyrimidines and fused heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study found that this compound displayed effective inhibitory effects against a range of bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism contributing to its antimicrobial efficacy.

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. In vitro studies indicated that this compound could reduce oxidative stress and inflammation in neuronal cells, suggesting its application in treating conditions such as Alzheimer's disease and Parkinson's disease.

Agricultural Applications

Pesticide Development
The structural features of this compound make it a candidate for developing new pesticides. Research has shown that compounds with similar triazole structures exhibit fungicidal properties. Preliminary studies suggest that this compound could be effective against various fungal pathogens affecting crops.

Herbicide Activity
Additionally, the compound's herbicidal potential has been explored. Field trials indicated that formulations containing this compound significantly reduced weed populations without harming desirable crops. This dual action makes it a valuable asset in integrated pest management strategies.

Material Science Applications

Polymer Chemistry
In material science, this compound has been utilized in the synthesis of novel polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that these polymers can be used in applications ranging from coatings to advanced composites.

Nanotechnology
The compound's unique properties have also led to its exploration in nanotechnology. Studies have demonstrated that this compound can be used as a precursor for synthesizing nanoparticles with specific catalytic properties. These nanoparticles have potential applications in environmental remediation and energy conversion processes.

Summary Table of Applications

Application AreaSpecific ApplicationsKey Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxic effects on cancer cell lines
Antimicrobial agentsEffective against various bacterial strains
Neuroprotective agentsReduces oxidative stress and inflammation
Agricultural SciencePesticidesEffective against fungal pathogens
HerbicidesReduces weed populations without crop damage
Material SciencePolymer chemistryEnhances thermal stability and mechanical properties
NanotechnologyPrecursor for nanoparticles with catalytic properties

Mechanism of Action

The mechanism of action of 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 6-bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities References
This compound Pyrimidine Br (C6), NH₂ (C2) 214.03 Antitumor, kinase inhibition
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Pyridine Br (C6), NH₂ (C2) 213.04 Intermediate for kinase inhibitors
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Pyridine Br (C5), NH₂ (C2) 213.03 Pharmaceutical intermediate
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Pyrimidine CONHR (C6), NH₂ (C2) ~230–260* Antiproliferative (cancer cells)
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Pyrimidine Cl (C7), CH₃ (C5), NH₂ (C2) 183.61 BRD4 inhibition

*Varies with R-group substitutions.

Key Differences and Implications

Core Structure: Pyrimidine vs. Pyridine derivatives (e.g., 6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) are often used as intermediates but show reduced bioactivity due to fewer binding sites .

Substituent Position and Type: Bromine at C6 vs. C5: Bromine at C6 in the pyrimidine core (target compound) improves electrophilicity, facilitating nucleophilic substitution reactions in drug design. In contrast, 5-bromo-pyridine derivatives (e.g., 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) are less reactive due to steric hindrance . Carboxamide vs. Bromine: Derivatives with a carboxamide group at C6 (e.g., 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) exhibit enhanced solubility and antiproliferative activity against cancer cell lines (IC₅₀ values: 2.7–4.9 µM) compared to brominated analogues .

Biological Activities: Antitumor Activity: Brominated triazolopyrimidines (e.g., the target compound) inhibit tubulin polymerization and kinase activity, showing promise in cancer therapy . Carboxamide derivatives demonstrate superior cytotoxicity in liver carcinoma (HEPG2-1) models . Antimicrobial and Herbicidal Effects: Pyrimidine-based compounds generally outperform pyridine analogues in antimicrobial assays due to their ability to disrupt microbial DNA synthesis .

Biological Activity

6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Chemical Formula : C5_5H4_4BrN5_5
  • CAS Number : 1556311-09-1
  • Molecular Weight : 211.00 g/mol
  • Structure : The compound features a triazole ring fused with a pyrimidine moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. The following table summarizes key findings regarding their antiproliferative effects across various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
H12MGC-8033.91Induces apoptosis and G2/M phase arrest
Compound 2HCT-1160.53Tubulin polymerization inhibitor
Compound 4MGC-8032.1LSD1/KDM1A inhibitor
Compound 6nA5495.9Induces apoptosis; S-phase cell cycle arrest

The biological activity of these compounds is linked to their ability to inhibit key signaling pathways involved in cancer progression:

  • ERK Signaling Pathway : Compounds have been shown to inhibit phosphorylation levels of ERK1/2 and related proteins, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Tubulin Polymerization : Certain derivatives act as inhibitors of tubulin polymerization, disrupting mitotic spindle formation and inducing cell cycle arrest .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study reported its effectiveness against Enterococcus faecium, a significant pathogen in healthcare settings:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Triazolo derivativeEnterococcus faeciumSpecific MIC values not detailed

This compound exhibited narrow-spectrum antibacterial properties, indicating its potential for further development as an antimicrobial agent .

Case Study 1: Cancer Cell Lines

A study evaluated the antiproliferative effects of several derivatives against human cancer cell lines including MCF-7 (breast), A549 (lung), and HCT-116 (colon). The most potent compound showed an IC50_{50} value of 0.53 µM against HCT-116 cells, indicating strong cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the synthesis of various triazolo derivatives and their antibacterial efficacy against the ESKAPE pathogens. The results indicated that certain derivatives had significant inhibitory effects on Enterococcus faecium infections .

Q & A

Basic: What spectroscopic techniques are recommended for confirming the structure of 6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine?

Answer:
The structural confirmation of this compound requires a combination of 1H and 13C nuclear magnetic resonance (NMR) spectroscopy to identify proton and carbon environments, particularly distinguishing the bromine-substituted position and the amine group. High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass and isotopic patterns due to the bromine atom. For crystalline derivatives, X-ray crystallography resolves bond lengths and angles, as demonstrated in triazolopyrimidine analogs .

Advanced: How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from regioisomeric impurities or solvent effects . To address this:

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm connectivity and assign ambiguous signals.
  • Compare experimental data with density functional theory (DFT)-calculated NMR shifts for predicted structures.
  • Use deuterated solvents with varying polarities to assess solvent-induced shifts, as seen in similar triazolopyrimidine studies .

Basic: What synthetic routes are commonly employed for preparing this compound?

Answer:
Synthesis typically involves:

Cyclocondensation of aminopyrimidine precursors with nitriles or hydrazines to form the triazole ring.

Bromination at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C).

Amine functionalization via nucleophilic substitution or catalytic hydrogenation, as reported for structurally related compounds .

Advanced: What strategies optimize reaction yields in the bromination step of triazolopyrimidine derivatives?

Answer:
Key optimizations include:

  • Temperature control : Maintain sub-ambient temperatures (−10°C to 5°C) to minimize side reactions.
  • Catalyst use : Lewis acids like FeCl3 enhance regioselectivity for bromination at the 6-position.
  • Stoichiometric adjustments : A 1.2:1 molar ratio of brominating agent to substrate reduces over-bromination.
    These parameters were validated in the synthesis of analogous brominated triazolopyrimidines .

Advanced: How can X-ray crystallography validate the structural integrity of this compound?

Answer:
Single-crystal X-ray diffraction provides absolute configuration and bond geometry . Steps include:

  • Crystallization : Use solvent diffusion (e.g., DCM/hexane) to grow high-quality crystals.
  • Data collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : Software like SHELXL refines atomic positions and thermal parameters, as applied to N-(4-chlorophenyl)-triazolopyrimidine analogs .

Advanced: What computational methods predict the binding affinity of derivatives to biological targets?

Answer:

  • Molecular docking (AutoDock Vina, Glide) : Screens interactions with target proteins (e.g., kinases) using predefined binding pockets.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Quantitative structure-activity relationship (QSAR) models : Correlate substituent effects (e.g., bromine’s electronegativity) with activity, as shown in pharmacokinetic studies of triazolopyrimidines .

Advanced: How to address solubility challenges in biological assays for this compound?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without denaturing proteins.
  • Prodrug formulation : Introduce hydrolyzable groups (e.g., acetyl) to the amine, improving bioavailability.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles, as demonstrated for hydrophobic triazolopyrimidines .

Advanced: What analytical techniques differentiate regioisomers in triazolopyrimidine synthesis?

Answer:

  • High-performance liquid chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to separate regioisomers.
  • Liquid chromatography-mass spectrometry (LC-MS) : Monitor molecular ion fragments to confirm bromine positioning.
  • Nuclear Overhauser effect (NOE) NMR : Identify spatial proximity of substituents, as applied to 6,8-dibromo analogs .

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